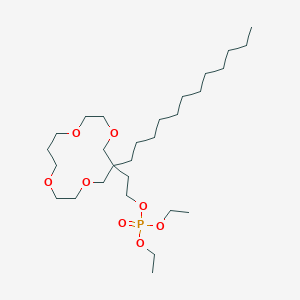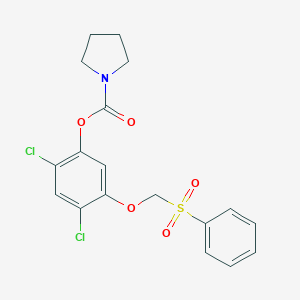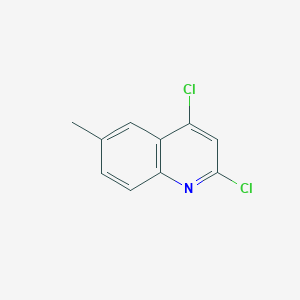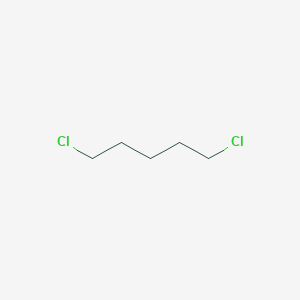
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid), also known as CTAP, is a cyclic peptide that has been widely studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor and can act as a potent antagonist, making it a promising candidate for the treatment of opioid addiction and pain management.
Wirkmechanismus
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioids and exogenous opioids such as morphine and fentanyl. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways involved in pain and reward.
Biochemische Und Physiologische Effekte
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has been demonstrated to be a potent antagonist of the receptor, with an inhibition constant (Ki) of 0.2 nM. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to be effective in reducing opioid-induced analgesia and tolerance in animal models. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its high potency and specificity for the mu-opioid receptor. This allows for precise targeting of the receptor without affecting other opioid receptors. However, one limitation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid). One area of interest is the development of more potent and longer-lasting Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) analogs. Another area of interest is the investigation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a potential treatment for other conditions, such as depression and anxiety disorders. Additionally, the use of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a tool to study the mu-opioid receptor and its signaling pathways could provide valuable insights into the mechanisms underlying opioid addiction and pain management.
Conclusion:
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is a cyclic peptide that has been extensively studied for its potential therapeutic applications. It acts as a potent antagonist of the mu-opioid receptor and has shown promise as a treatment for opioid addiction and pain management. While Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has several advantages, such as its high potency and specificity, there are also limitations to its use in lab experiments. However, future research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) and its analogs could provide valuable insights into the mechanisms underlying opioid addiction and pain management.
Synthesemethoden
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic peptide. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is composed of five amino acids and can be synthesized in a relatively short amount of time using SPPS.
Wissenschaftliche Forschungsanwendungen
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been investigated for its potential use in the treatment of opioid addiction and pain management.
Eigenschaften
CAS-Nummer |
111011-00-8 |
|---|---|
Produktname |
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) |
Molekularformel |
C39H49N7O6 |
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[2-[4-(aminomethyl)phenyl]acetyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C39H49N7O6/c1-25(48)35(24-47)46-37(50)32(13-7-8-18-40)44-39(52)34(21-29-23-42-31-12-6-5-11-30(29)31)45-38(51)33(19-26-9-3-2-4-10-26)43-36(49)20-27-14-16-28(22-41)17-15-27/h2-6,9-12,14-17,23-25,32-35,42,48H,7-8,13,18-22,40-41H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1 |
InChI-Schlüssel |
VEHDMBLGRZBEPC-NYHWNOQPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
SMILES |
CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
Kanonische SMILES |
CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
Andere CAS-Nummern |
111011-00-8 |
Sequenz |
XFWKT |
Synonyme |
cyclic-PTLT-4-AMPA cyclo(Phe-Trp-Lys-Thr-4-AMPA) cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



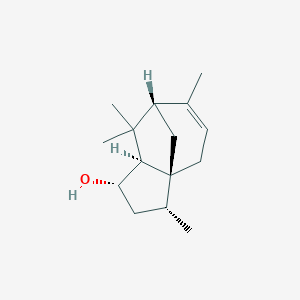
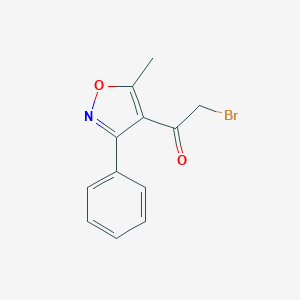
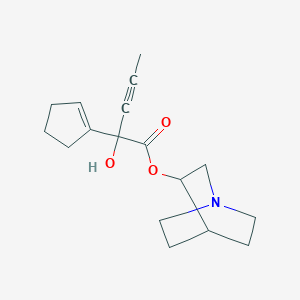
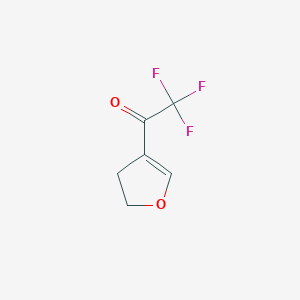
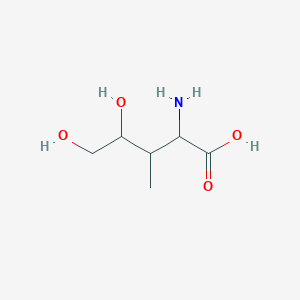
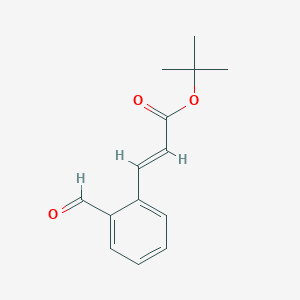
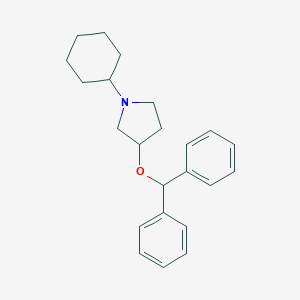
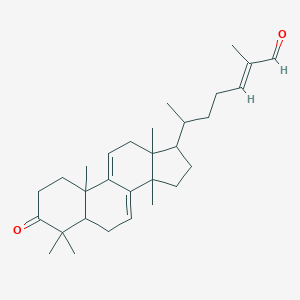
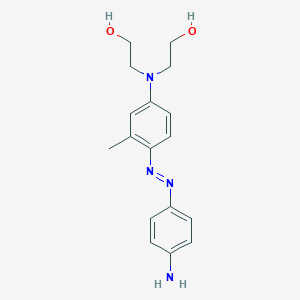
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
